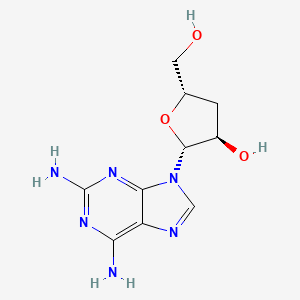
Adenosine, 2-amino-3'-deoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound known for its significant role in various biochemical processes. This compound is a derivative of purine, a fundamental building block of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with a suitable sugar moiety under controlled conditions. The reaction often requires the use of protecting groups to ensure the selective formation of the desired product. Catalysts and specific reaction temperatures are also crucial to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with enhanced efficiency and cost-effectiveness. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to meet the demand for high-purity products. The industrial process also emphasizes the minimization of waste and the use of environmentally friendly reagents.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the purine ring or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is used as a precursor for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its role in nucleic acid metabolism. It serves as a model compound for understanding the interactions between nucleic acids and proteins, as well as the mechanisms of genetic information transfer and expression.
Medicine
In medicine, (2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is investigated for its potential therapeutic applications. Its derivatives are explored as antiviral and anticancer agents due to their ability to interfere with nucleic acid synthesis and function.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with nucleic acids and enzymes. The compound can bind to DNA or RNA, affecting their structure and function. It can also inhibit enzymes involved in nucleic acid metabolism, leading to the disruption of cellular processes such as replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A nucleoside composed of adenine and ribose, similar in structure but with different biological functions.
Guanosine: Another nucleoside with a guanine base, differing in its specific interactions and roles in cellular processes.
Inosine: A nucleoside with hypoxanthine as its base, used in various biochemical studies and therapeutic applications.
Uniqueness
(2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential therapeutic applications set it apart from other similar compounds.
Propiedades
Número CAS |
3608-57-9 |
|---|---|
Fórmula molecular |
C10H14N6O3 |
Peso molecular |
266.26 g/mol |
Nombre IUPAC |
(2R,3R,5S)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N6O3/c11-7-6-8(15-10(12)14-7)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H4,11,12,14,15)/t4-,5+,9+/m0/s1 |
Clave InChI |
ALUXLVWCGFWJMC-OBXARNEKSA-N |
SMILES isomérico |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)N)N)CO |
SMILES canónico |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















